molecular formula C21H23F2NO B1230493 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B1230493
M. Wt: 343.4 g/mol
InChI Key: MHNSOBBJZCWUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane is a diarylmethane.

Scientific Research Applications

Dopamine Transporter Binding and Inhibition

  • Research has demonstrated that derivatives of 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane bind with high affinity to the dopamine transporter and inhibit dopamine reuptake. One such derivative, identified as compound 8, showed high affinity and selectivity for the dopamine transporter, indicating potential applications in the study of dopaminergic systems (Zhang et al., 2001).

Synthesis and Evaluation of Analogs

  • Another study synthesized and evaluated analogs of this compound, where the azabicyclo[3.2.1]octane core was replaced with a 3,6-diazabicyclo[3.1.1]heptane ring system. These analogs showed increased reuptake inhibition activity over the original compound, suggesting their potential for more effective dopamine transporter inhibition (Loriga et al., 2007).

Importance of Ether Oxygen in Transporter Binding

  • A study focusing on the role of the ether oxygen in transporter binding found that replacing the ether oxygen in the diarylmethoxy moiety with a nitrogen atom resulted in relatively inactive amines. This highlights the critical role of the ether oxygen in transporter binding, which is essential for the compound's effectiveness (Zhang et al., 2006).

Potential in Brain Imaging Agents

  • The compound has also been explored in the synthesis of potential metabolites of brain imaging agents. This suggests its relevance in the development of diagnostic tools for neurological research (Andersen et al., 1997).

Electrophilic Fluorinating Agent

  • In another study, derivatives of this compound were used as electrophilic fluorinating agents, demonstrating its utility in the fluorination of organic molecules, which is significant in pharmaceutical and chemical research (Banks et al., 1997).

properties

Product Name

3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C21H23F2NO

Molecular Weight

343.4 g/mol

IUPAC Name

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H23F2NO/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-9,18-21H,10-13H2,1H3

InChI Key

MHNSOBBJZCWUGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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